

# Comparative Crystallographic Analysis of 5-Iodoindolin-2-one Derivatives

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## Compound of Interest

Compound Name: 5-Iodoindolin-2-one

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A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of substituted **5-iodoindolin-2-one**, a scaffold of interest in medicinal chemistry. This guide provides a comparative analysis of X-ray crystallographic data, detailed experimental protocols, and visualizations of the analytical workflow.

The indolin-2-one core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen atom, such as iodine, at the 5-position can significantly influence the compound's physicochemical properties, including its binding affinity to biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the definitive method for elucidating these solid-state structures.

This guide compares the crystallographic parameters of two derivatives of **5-iodoindolin-2-one**: 1-ethyl-**5-iodoindolin-2-one** and (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one. The data presented herein has been compiled from peer-reviewed crystallographic studies.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two **5-iodoindolin-2-one** derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	1-ethyl-5-iodoindolin-2-one	(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one
Chemical Formula	C <sub>10</sub> H <sub>10</sub> INO	C <sub>13</sub> H <sub>14</sub> ClNO <sub>2</sub>
Molecular Weight	287.10 g/mol	267.70 g/mol
Crystal System	Orthorhombic	Triclinic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	P-1
Unit Cell Dimensions		
a	7.1331 (4) Å	8.4748 (5) Å
b	10.0954 (6) Å	9.0928 (5) Å
c	13.9874 (8) Å	9.4952 (5) Å
α	90°	112.071 (1)°
β	90°	110.345 (1)°
γ	90°	99.913 (1)°
Volume (V)	1006.51 (10) Å <sup>3</sup>	595.92 (6) Å <sup>3</sup>
Molecules per unit cell (Z)	4	2
Temperature (T)	296 K	173 K
Radiation Wavelength (λ)	0.71073 Å	0.71073 Å
Final R-factor (R <sub>1</sub> )	0.0189	0.043
wR <sub>2</sub> (all data)	0.0418	0.111

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the synthesis and crystallization procedures for the featured compounds.

## Synthesis and Crystallization of 1-ethyl-5-iodoindolin-2-one

The synthesis of the title compound was achieved through the reduction of its precursor, 1-ethyl-5-iodoindoline-2,3-dione.<sup>[1]</sup>

Synthesis:

- 1-Ethyl-5-iodoindoline-2,3-dione (1.714 g, 5.69 mmol) and 80% hydrazine hydrate (19.0 mL) were added to a 50 mL flask.
- The mixture was stirred under reflux for 4.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture was cooled and poured into 100 mL of water, leading to the precipitation of a yellow solid.
- The mixture was then extracted with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- The organic phase was washed with water and dried using magnesium sulfate ( $\text{MgSO}_4$ ).
- The solvent was removed under reduced pressure.
- The crude product was purified by silica gel column chromatography using chloroform ( $\text{CHCl}_3$ ) as the eluent, yielding the title compound as a colorless solid.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a chloroform ( $\text{CHCl}_3$ ) solution of the purified compound.<sup>[1]</sup>

## Synthesis and Crystallization of (RS)-1-(1-Acetylinolin-5-yl)-2-chloropropan-1-one

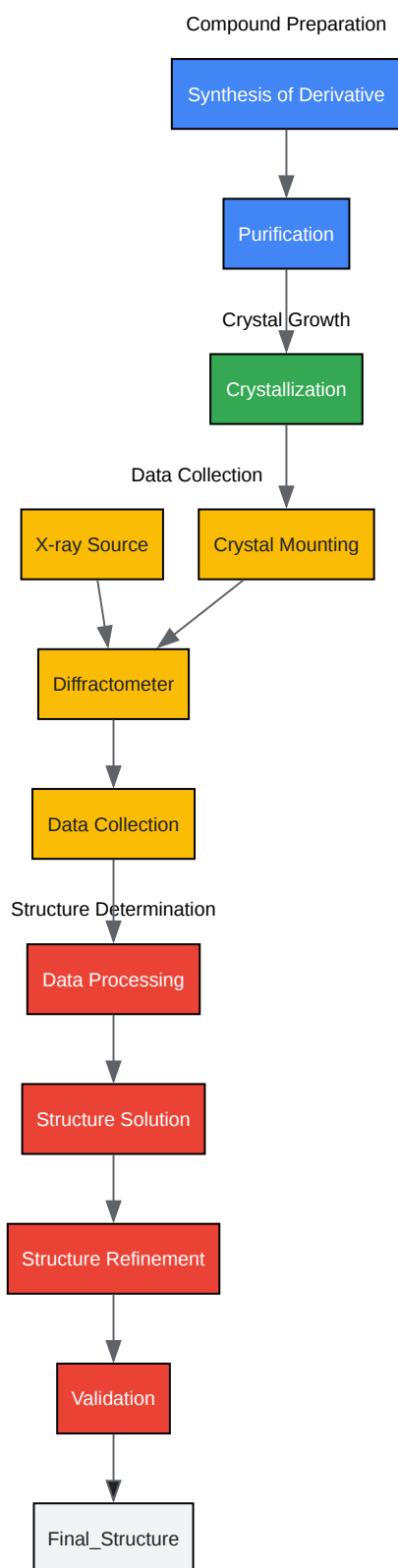
The synthesis of this derivative involves the Friedel-Crafts acylation of 1-acetylinoline.

Synthesis: The synthesis of (RS)-1-(1-Acetylinolin-5-yl)-2-chloropropan-1-one is not detailed in the available search results.

Crystallization: The method for obtaining single crystals of (RS)-1-(1-Acetylundolin-5-yl)-2-chloropropan-1-one is not specified in the available search results.

## Visualizing the Crystallographic Workflow

The process of determining the crystal structure of a small molecule like a **5-iodoindolin-2-one** derivative follows a well-defined workflow. The following diagram, generated using the DOT language, illustrates the key stages from synthesis to structure elucidation.

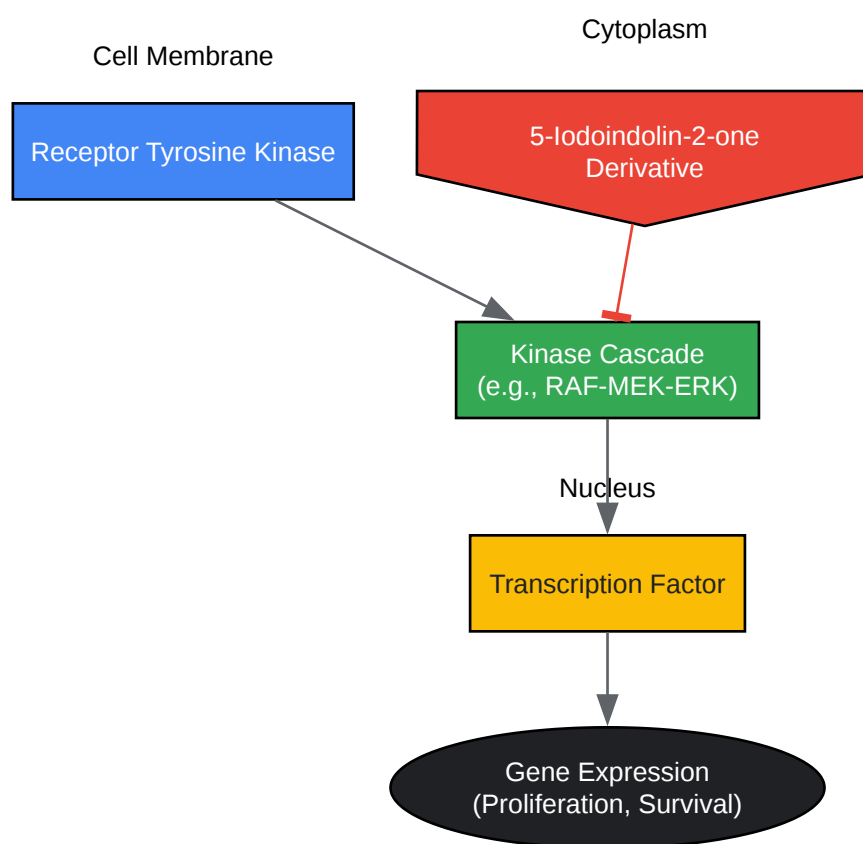


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General workflow for X-ray crystallography analysis.

## Signaling Pathways and Logical Relationships

While the primary focus of this guide is the crystallographic analysis, it is important to contextualize the significance of these compounds. Indolin-2-one derivatives are well-known as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by indolin-2-one derivatives.



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Inhibition of a generic kinase signaling pathway.

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## References

- 1. Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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